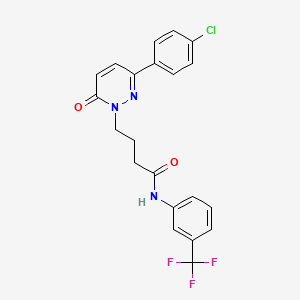

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide

Beschreibung

This compound features a pyridazinone core substituted at position 3 with a 4-chlorophenyl group. A butanamide chain is linked to the pyridazinone nitrogen, terminating in an N-(3-(trifluoromethyl)phenyl) group.

Eigenschaften

IUPAC Name |

4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[3-(trifluoromethyl)phenyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClF3N3O2/c22-16-8-6-14(7-9-16)18-10-11-20(30)28(27-18)12-2-5-19(29)26-17-4-1-3-15(13-17)21(23,24)25/h1,3-4,6-11,13H,2,5,12H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBUKLYONGETJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide is a complex organic molecule with potential biological activities. Its structure incorporates a pyridazine core, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, supported by relevant data, case studies, and research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C18H15ClF3N4O2 |

| Molecular Weight | 354.8 g/mol |

| IUPAC Name | 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide |

| CAS Number | 1232797-14-6 |

The compound features a chlorophenyl group and a trifluoromethyl substituent, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the pyridazine ring suggests potential inhibition of certain kinase pathways, which are crucial in various cellular processes such as proliferation and apoptosis.

Pharmacological Applications

Research indicates that compounds with similar structures have been investigated for their roles as:

- Anticancer agents : Pyridazine derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory agents : Some studies suggest that similar compounds can modulate inflammatory pathways, offering therapeutic benefits in conditions like rheumatoid arthritis.

- Antimicrobial activity : The structural features may also contribute to antibacterial and antifungal properties.

Case Studies and Research Findings

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry examined a series of pyridazine derivatives, revealing that compounds with chlorophenyl groups exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell survival pathways .

- Anti-inflammatory Effects : In another study focused on inflammatory models, derivatives similar to our compound demonstrated reduced levels of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

- Antimicrobial Properties : Research has indicated that certain pyridazine-based compounds possess broad-spectrum antimicrobial activity. The presence of electron-withdrawing groups like trifluoromethyl enhances their interaction with microbial targets .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

- Cytotoxicity Assays : The compound was tested against human cancer cell lines (e.g., HeLa and MCF-7). Results indicated an IC50 value in the micromolar range, demonstrating significant cytotoxic effects.

- Enzyme Inhibition Studies : The compound was screened for its ability to inhibit specific kinases involved in cancer progression. Preliminary results suggested promising inhibitory activity, warranting further investigation.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Core Structure: The target compound’s pyridazinone core differs from the oxadiazine in , which may alter electronic properties and binding kinetics.

- Substituents : The 3-CF3-Ph group in the target compound introduces strong electron-withdrawing effects, contrasting with the piperazinyl and pyrazolyl groups in 6h. The 4-Cl-Ph group is a shared feature, suggesting its role in base affinity.

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, insights can be inferred from analogous compounds and methodologies:

- Radioligand Binding Studies : highlights methods to estimate allosteric ligand affinities via EC50 shifts . For the target compound, similar approaches could quantify cooperativity (α) and dissociation constants (Kd) relative to analogs.

- Metabolic Stability : The trifluoromethyl group may improve metabolic stability compared to chlorophenyl or trichloromethyl groups (e.g., in ) due to reduced susceptibility to oxidative metabolism.

- Solubility : The absence of a piperazine ring (as in 6h) in the target compound might reduce aqueous solubility but enhance lipophilicity, favoring blood-brain barrier penetration for CNS targets.

Structure-Activity Relationship (SAR) Insights

- Chlorophenyl Positioning : Para-substitution (4-Cl-Ph) in the target compound and 6h may optimize steric alignment with receptor sites compared to meta-substituted analogs.

- Trifluoromethyl vs. Chlorine : The 3-CF3-Ph group’s stronger electron-withdrawing effect could increase binding affinity compared to chloro-substituted aryl groups, as seen in oxadiazine derivatives .

- Chain Length : The longer butanamide chain in the target compound may improve binding entropy by allowing conformational flexibility, unlike rigid propanamide chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.